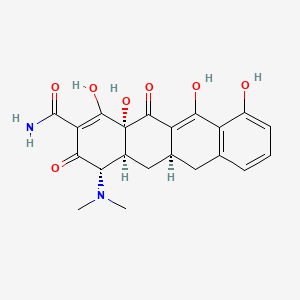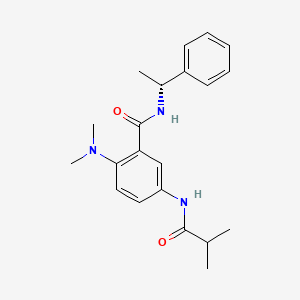
Sancycline
概要
説明
It is derived from tetracycline and is known for its ability to inhibit protein synthesis by binding to the 30S ribosomal subunit, thereby blocking the entry of aminoacyl-tRNA into the ribosome A site . This compound is particularly effective against a variety of bacterial strains, including those resistant to other tetracyclines.
科学的研究の応用
Bonomycin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the mechanisms of tetracycline antibiotics.
Biology: Bonomycin is used to study protein synthesis and ribosomal function.
Industry: Bonomycin is used in the development of new antibiotics and in the study of bacterial resistance mechanisms.
作用機序
ボノマイシンは、30Sリボソームサブユニットに結合することにより作用し、タンパク質合成を阻害します。 この結合は、アミノアシルtRNAがリボソームA部位への侵入を阻害し、成長中のペプチド鎖への新しいアミノ酸の付加を妨げます 。この機序は、他のテトラサイクリン系抗生物質と似ていますが、ボノマイシンを特定の細菌株に対して特に有効にするいくつかの独自の機能があります。
類似の化合物:
テトラサイクリン: ボノマイシンが誘導される親化合物。
ミノサイクリン: 同じような特性を持つ別の半合成テトラサイクリン。
ドキシサイクリン: 同じ作用機序を持つ、広く使用されているテトラサイクリン系抗生物質。
独自性: ボノマイシンは、半合成的な性質と、テトラサイクリン耐性菌株に対する増強された活性によって独特です。 30Sリボソームサブユニットに効果的に結合する能力により、抗生物質耐性との闘いにおいて貴重な化合物となっています .
Safety and Hazards
将来の方向性
Recent progress in biosynthetic engineering and synthetic biology approaches, and a deeper understanding of Sancycline biosynthesis, have opened new opportunities in this compound drug development . In addition, this compound and its analogs have shown potential for diminishing hyperpigmentation skin disorders .
生化学分析
Biochemical Properties
Sancycline has been found to interact with melanocytes, which synthesize the pigment melanin inside melanosomes . It has also been noted for its capacity to inhibit matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix in normal physiological processes .
Cellular Effects
In terms of cellular effects, this compound has been observed to have a robust suppression of dendricity parameters in DP cells, which was associated with a significant reduction of intracellular tyrosinase activity . It had no significant effects on intracellular melanin levels, suggesting that it selectively targets melanosome export .
Molecular Mechanism
At the molecular level, this compound exerts its effects through a unique structure–activity relationship (SAR) for the effects of these compounds on melanogenesis . The removal of the 4-dimethylamino moiety confers the selective capacity to suppress melanosome export .
Temporal Effects in Laboratory Settings
Its effects on melanosome export and tyrosinase activity suggest potential changes in cellular function over time .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models have not been detailed, it has been noted that this compound was cytotoxic at high doses .
Metabolic Pathways
Its interaction with melanocytes and its capacity to inhibit MMPs suggest potential involvement in melanogenesis and extracellular matrix breakdown .
Transport and Distribution
Its observed effects on melanosome export suggest potential interactions with cellular transport mechanisms .
Subcellular Localization
Its effects on melanosome export suggest that it may be localized to melanosomes within melanocytes .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of bonomycin involves the hydrogenation of a precursor compound in a mixed solvent of alcohol and acid under the influence of a catalyst. The alcohol used can range from C1 to C6, and the acid can be sulfuric acid, hydrobromic acid, methanesulfonic acid, p-toluenesulfonic acid, perchloric acid, or phosphoric acid . The reaction is carried out in a hydrogen environment, which facilitates the reduction process.
Industrial Production Methods: The industrial production of bonomycin follows a similar synthetic route but is optimized for higher yield and purity. The process involves fewer reaction by-products, easy post-treatment, and the recoverability of solvents and catalysts, making it environmentally friendly and cost-effective .
化学反応の分析
反応の種類: ボノマイシンは、次のようないくつかの種類の化学反応を受けます。
酸化: ボノマイシンは酸化されて、さまざまな誘導体を形成することができます。
還元: 合成に使用される水素化プロセスは、還元の一形態です。
置換: ボノマイシンは、官能基が他の官能基に置換される置換反応を受けることができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: パラジウム触媒の存在下での水素ガスが一般的に使用されます。
置換: さまざまなハロゲン化剤を置換反応に使用できます。
主要な生成物: これらの反応から生成される主な生成物には、さまざまな生物活性と特性を持つボノマイシンの誘導体が含まれます。
4. 科学研究における用途
ボノマイシンは、科学研究において幅広い用途があります。
化学: テトラサイクリン系抗生物質の作用機序を研究するためのモデル化合物として使用されます。
生物学: ボノマイシンは、タンパク質合成とリボソーム機能を研究するために使用されます。
産業: ボノマイシンは、新しい抗生物質の開発や、細菌の耐性機構の研究に使用されます。
類似化合物との比較
Tetracycline: The parent compound from which bonomycin is derived.
Minocycline: Another semi-synthetic tetracycline with similar properties.
Doxycycline: A widely used tetracycline antibiotic with a similar mechanism of action.
Uniqueness: Bonomycin is unique due to its semi-synthetic nature and its enhanced activity against tetracycline-resistant bacterial strains. Its ability to bind more effectively to the 30S ribosomal subunit makes it a valuable compound in the fight against antibiotic resistance .
特性
IUPAC Name |
(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O7/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29/h3-5,9-10,15,24-25,28,30H,6-7H2,1-2H3,(H2,22,29)/t9-,10-,15-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCQOMXDZUULRV-ADOAZJKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5057836 | |
| Record name | Sancycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
808-26-4 | |
| Record name | Sancycline [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000808264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sancycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S,4aS,5aR,12aS)-4-(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.514 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SANCYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ODN00F2SJG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-[[4-amino-3-(3-fluoro-5-hydroxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-5-[3-[2-(2-methoxyethoxy)ethoxy]prop-1-ynyl]-3-[[2-(trifluoromethyl)phenyl]methyl]quinazolin-4-one](/img/structure/B610611.png)

